molecular formula C9H5BrF3NO5 B13511957 Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate

Cat. No.: B13511957
M. Wt: 344.04 g/mol
InChI Key: PWLBYRLCDSXTGN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5BrF3NO5 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and trifluoromethoxy).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Reduction: Tin (Sn) and hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products:

Scientific Research Applications

Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can also participate in redox reactions, where the nitro group can be reduced to an amino group, altering its chemical and biological properties .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-(trifluoromethyl)benzoate
  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate
  • Methyl 2-bromo-4-(trifluoromethyl)benzoate

Comparison: The trifluoromethoxy group imparts unique electronic properties, making it distinct from other similar compounds that may have different substituents such as trifluoromethyl or fluoro groups .

Properties

Molecular Formula

C9H5BrF3NO5

Molecular Weight

344.04 g/mol

IUPAC Name

methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-6(14(16)17)5(10)3-7(4)19-9(11,12)13/h2-3H,1H3

InChI Key

PWLBYRLCDSXTGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-]

Origin of Product

United States

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